molecular formula C22H43NO4 B15194538 Diethanolammonium linoleate CAS No. 59231-42-4

Diethanolammonium linoleate

Cat. No.: B15194538
CAS No.: 59231-42-4
M. Wt: 385.6 g/mol
InChI Key: NDCLVTJDWUOUEE-NBTZWHCOSA-N
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Description

Diethanolammonium linoleate is an ionic compound and a room-temperature ionic liquid. It is known for its use as an environmentally friendly surfactant and corrosion inhibitor . This compound is derived from linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine, an organic compound with two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethanolammonium linoleate can be synthesized through the neutralization reaction between linoleic acid and diethanolamine. The reaction typically involves mixing equimolar amounts of linoleic acid and diethanolamine in a solvent such as ethanol or methanol. The mixture is then heated to around 60-70°C and stirred until the reaction is complete, forming this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as filtration and distillation to remove any unreacted starting materials and byproducts .

Chemical Reactions Analysis

Types of Reactions: Diethanolammonium linoleate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethanolammonium linoleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethanolammonium linoleate involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant and emulsifier. The linoleate moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes. Additionally, the compound’s ionic nature allows it to interact with charged surfaces, providing corrosion inhibition .

Comparison with Similar Compounds

Uniqueness: Diethanolammonium linoleate is unique due to its polyunsaturated linoleate moiety, which imparts different physical and chemical properties compared to its saturated counterparts. This makes it particularly useful in applications requiring lower melting points and higher reactivity .

Properties

CAS No.

59231-42-4

Molecular Formula

C22H43NO4

Molecular Weight

385.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b7-6-,10-9-;

InChI Key

NDCLVTJDWUOUEE-NBTZWHCOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)NCCO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

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